molecular formula C11H10N2O2 B2980567 N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide CAS No. 439110-89-1

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide

Cat. No.: B2980567
CAS No.: 439110-89-1
M. Wt: 202.213
InChI Key: FHIWQWOQHHLKFV-UHFFFAOYSA-N
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Description

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce oxazoline or oxazolidine derivatives .

Scientific Research Applications

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-8-12-7-10-6-11(13-15-10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIWQWOQHHLKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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